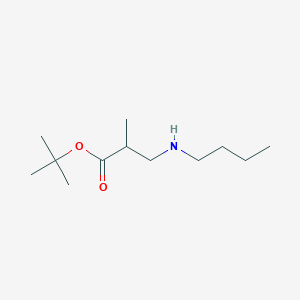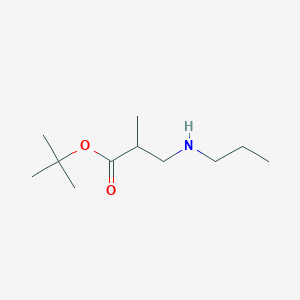![molecular formula C14H30N2O2 B6340540 tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 1221342-73-9](/img/structure/B6340540.png)
tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as β-Alanine, N-[3-(diethylamino)propyl]-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C14H30N2O2 . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the 3D structure of the molecule.Mecanismo De Acción
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate acts as a nucleophile, which means it is able to donate electrons to form a new bond. The tertiary amine group of this compound is able to form hydrogen bonds with other molecules, which allows it to act as a surfactant.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an antimicrobial agent, and has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been studied for its potential use as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate is a low-cost and highly versatile reagent that can be used in a variety of organic synthesis reactions. It is also a mild, non-toxic, and non-irritant compound that is safe to handle in the laboratory. However, this compound can react with other compounds, such as acids and bases, which can lead to undesirable side reactions.
Direcciones Futuras
In the future, tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate could be further studied for its potential use as an antimicrobial, anti-inflammatory, and anti-cancer agent. It could also be used in the development of new polymers and surfactants with improved properties. Additionally, this compound could be used in the synthesis of new compounds with potential applications in medicine and industry.
Métodos De Síntesis
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate can be synthesized from tert-butyl 3-bromopropionate and diethylamine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. In the first step, the tert-butyl 3-bromopropionate is treated with diethylamine to form a tert-butyl 3-diethylaminopropionate salt. The salt is then reacted with a base, such as potassium hydroxide, to form this compound.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate has been used as a reagent in organic synthesis to prepare a variety of compounds, such as amides, esters, and amines. It has also been used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with high molecular weights. This compound has also been used as a surfactant in various applications, such as emulsification, foaming, and wetting.
Propiedades
IUPAC Name |
tert-butyl 3-[3-(diethylamino)propylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-6-16(7-2)12-8-10-15-11-9-13(17)18-14(3,4)5/h15H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECRJWTZXAXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)
![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)
![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)
![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)
![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)
![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)
![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)
![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)